molecular formula C12H12O3 B14359758 6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate CAS No. 90266-13-0

6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate

Cat. No.: B14359758
CAS No.: 90266-13-0
M. Wt: 204.22 g/mol
InChI Key: SNJJRJNPIURBDQ-UHFFFAOYSA-N
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Description

6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, characterized by the presence of an oxo group at the 6th position and an acetate group at the 2nd position of the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

Scientific Research Applications

6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate is unique due to the presence of both the oxo and acetate groups, which confer specific chemical and biological properties

Properties

CAS No.

90266-13-0

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(6-oxo-7,8-dihydro-5H-naphthalen-2-yl) acetate

InChI

InChI=1S/C12H12O3/c1-8(13)15-12-5-3-9-6-11(14)4-2-10(9)7-12/h3,5,7H,2,4,6H2,1H3

InChI Key

SNJJRJNPIURBDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(CC(=O)CC2)C=C1

Origin of Product

United States

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